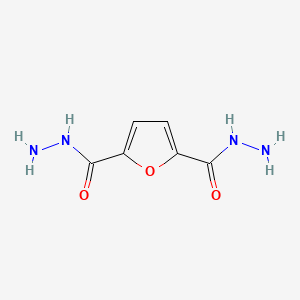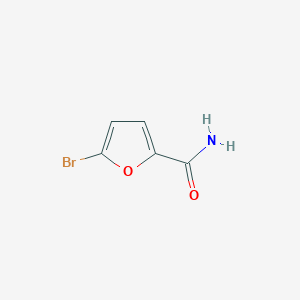
3-Butyl-2-hydroxyquinazolin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-2-hydroxyquinazolin-4(3h)-one is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Synthesis
A method for synthesizing O-protected-4-hydroxyquinazolines, which likely includes derivatives similar to 3-Butyl-2-hydroxyquinazolin-4(3h)-one, has been developed using a copper–benzotriazole-catalyzed intramolecular electrophilic cyclization of N-arylimines. This technique is important for efficiently producing these compounds for various applications (Battula, Vishwakarma, & Ahmed, 2014).
Corrosion Inhibition
Schiff bases related to this compound have been studied as corrosion inhibitors for mild steel in acidic environments. These studies revealed that the inhibition efficiency is influenced by factors such as the amount of nitrogen in the inhibitor and the molecular weight (Jamil et al., 2018).
Crystal Structure and Metal Complex Synthesis
The crystal structure of a related 1,2-dihydroquinazolin-4(3H)-one ligand has been analyzed, leading to the synthesis of various metal complexes. This research is significant for understanding the chemical behavior and potential applications of these compounds in fields like coordination chemistry and material science (Gudasi et al., 2006).
Anti-Inflammatory and Analgesic Activity
A study on a derivative of 1,2-dihydroquinazolin-4(3h)-one, which could be structurally related to this compound, explored its anti-inflammatory and analgesic activities. This research can provide insights into the potential medical applications of these compounds (Hunoor et al., 2010).
Novel Synthesis Methods
Innovative methods for synthesizing 3-substituted 4(3H)-quinazolinones, which could include compounds like this compound, have been developed, expanding the possibilities for creating diverse derivatives for research and application purposes (Xiao et al., 2009).
Ionic Liquid Mediated Synthesis
Ionic liquids have been used to promote the synthesis of certain quinazolinone derivatives, demonstrating an environmentally friendly and efficient approach to producing these compounds (Shaabani et al., 2008).
Antimicrobial and Anticonvulsant Activities
Some derivatives of 2-thioxoquinazolin-4(3h)-ones, which are structurally related to this compound, have shown promising antimicrobial and anticonvulsant activities, suggesting potential pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Propriétés
IUPAC Name |
3-butyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSUNKPFKROAGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289086 |
Source


|
| Record name | 3-butyl-2-hydroxyquinazolin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6944-59-8 |
Source


|
| Record name | NSC58956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-butyl-2-hydroxyquinazolin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














